molecular formula C9H15NO5 B13685257 Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate

Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate

Cat. No.: B13685257
M. Wt: 217.22 g/mol
InChI Key: ACGDYWXCIKBLIM-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate is an organic compound with the molecular formula C9H15NO5 It is a derivative of cyclopropaneacetic acid and contains a nitro group, a hydroxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate typically involves the reaction of cyclopropaneacetic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents. The hydroxy group is usually added via a hydroxylation reaction, which can be achieved using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters and other derivatives.

Scientific Research Applications

Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate can be compared with other similar compounds such as:

    Cyclopropaneacetic acid derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.

    Nitroalkanes: Compounds containing nitro groups that undergo similar redox reactions.

    Hydroxy esters: Esters with hydroxy groups that participate in hydrogen bonding and hydrolysis reactions.

List of Similar Compounds

  • Cyclopropaneacetic acid, 1-(2-hydroxy-1-nitroethyl)-, ethyl ester
  • Ethyl 2-nitropropanoate
  • 2-Hydroxyethyl acetate

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-[1-(2-hydroxy-1-nitroethyl)cyclopropyl]acetate

InChI

InChI=1S/C9H15NO5/c1-2-15-8(12)5-9(3-4-9)7(6-11)10(13)14/h7,11H,2-6H2,1H3

InChI Key

ACGDYWXCIKBLIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC1)C(CO)[N+](=O)[O-]

Origin of Product

United States

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